Etomoxiryl-CoA

Description

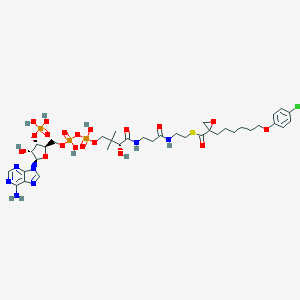

Structure

2D Structure

Propriétés

Numéro CAS |

124122-91-4 |

|---|---|

Formule moléculaire |

C36H53ClN7O19P3S |

Poids moléculaire |

1048.3 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carbothioate |

InChI |

InChI=1S/C36H53ClN7O19P3S/c1-35(2,29(47)32(48)40-13-11-25(45)39-14-16-67-34(49)36(19-58-36)12-5-3-4-6-15-57-23-9-7-22(37)8-10-23)18-60-66(55,56)63-65(53,54)59-17-24-28(62-64(50,51)52)27(46)33(61-24)44-21-43-26-30(38)41-20-42-31(26)44/h7-10,20-21,24,27-29,33,46-47H,3-6,11-19H2,1-2H3,(H,39,45)(H,40,48)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t24-,27-,28-,29+,33-,36?/m1/s1 |

Clé InChI |

PHKBJONFUQOLOD-GRQKGNIFSA-N |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4(CO4)CCCCCCOC5=CC=C(C=C5)Cl)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4(CO4)CCCCCCOC5=CC=C(C=C5)Cl)O |

Synonymes |

coenzyme A, etomoxiryl- etomoxir-CoA etomoxiryl-CoA etomoxiryl-coenzyme A |

Origine du produit |

United States |

Foundational & Exploratory

Etomoxiryl-CoA: A Technical Guide to its Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etomoxir (B15894) is a widely utilized pharmacological agent for the inhibition of mitochondrial long-chain fatty acid β-oxidation (FAO). It functions as a prodrug, undergoing intracellular conversion to its active form, Etomoxiryl-CoA. The primary mechanism of action of this compound is the irreversible, covalent inhibition of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondrial matrix. While a potent tool, it is critical for researchers to recognize that at higher concentrations, Etomoxir exhibits significant off-target effects, primarily through the sequestration of Coenzyme A and inhibition of other mitochondrial proteins. This guide provides an in-depth analysis of its mechanism, quantitative inhibitory data, detailed experimental protocols, and a discussion of its specificity and off-target effects.

Core Mechanism of Action

The inhibitory action of Etomoxir is a two-step process involving intracellular activation followed by irreversible enzyme modification.

2.1 Intracellular Activation to this compound Etomoxir, a cell-permeable ethyl ester, is first hydrolyzed and then activated within the cell. It is converted to its CoA thioester, this compound, by cytosolic long-chain acyl-CoA synthetases (ACSL), the same enzymes that activate fatty acids.[1][2] This conversion is a prerequisite for its inhibitory activity.[1][3]

2.2 Irreversible Inhibition of Carnitine Palmitoyltransferase 1 (CPT1) this compound acts as a potent, irreversible inhibitor of CPT1, an enzyme located on the outer mitochondrial membrane.[4][5][6] CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, a necessary step for their transport into the mitochondrial matrix for β-oxidation.[1][7]

The mechanism of inhibition is a covalent modification of the enzyme.[1][3] this compound contains a highly reactive oxirane (epoxide) ring.[1][2] It is proposed that a nucleophilic residue, likely a serine within the CPT1 active site, attacks and opens this oxirane ring.[1][2] This event forms a stable, covalent adduct between the inhibitor and the enzyme, leading to its irreversible inactivation.[3][8] By blocking CPT1, this compound effectively prevents the mitochondrial uptake and subsequent oxidation of long-chain fatty acids.[6][9]

Quantitative Data: Inhibitory Potency

The inhibitory potency of Etomoxir and its active form, this compound, has been characterized across various models. It is crucial to note that reported values vary significantly depending on the species, tissue type, and experimental conditions.[1]

| Compound | Target | System | Potency (IC₅₀ / EC₅₀) | Reference(s) |

| rac-Etomoxir | CPT1 | Rat Liver, Heart, Muscle Mitochondria | 5 - 20 nmol/L | [6] |

| This compound | CPT (general) | Rat Liver Mitochondria | IC₅₀ = 0.7 µM | [10] |

| Etomoxir | Palmitoyl CoA-driven Respiration | Permeabilized HepG2, A549, BMDM cells | Nanomolar EC₅₀ values | [4] |

| This compound | Carnitine Acyltransferases | Purified Enzymes | Low micromolar range | [11] |

Note: The variability in potency highlights the importance of determining an effective, on-target concentration for each specific experimental model to avoid off-target effects.

Signaling Pathway and Point of Inhibition

This compound intervenes at the committed step of long-chain fatty acid oxidation. By inhibiting CPT1, it prevents the formation of acylcarnitine, thereby halting the entire downstream pathway of β-oxidation and the subsequent production of Acetyl-CoA for the TCA cycle.

Off-Target Effects and Considerations

While Etomoxir is a specific inhibitor of CPT1 at low concentrations (e.g., < 5 µM), higher concentrations, often used in literature (40-200 µM), are associated with significant off-target effects that can confound experimental interpretation.[4][12]

-

Coenzyme A (CoA) Sequestration : The enzymatic conversion of the Etomoxir prodrug into this compound consumes free intracellular CoA.[4] At high concentrations, this can lead to a substantial depletion of the cellular CoA pool, disrupting numerous other CoA-dependent metabolic pathways.[4][13][14]

-

Inhibition of Mitochondrial Respiratory Chain : High concentrations of Etomoxir have been shown to directly inhibit Complex I of the electron transport chain, an effect independent of its action on CPT1.[6][7]

-

Promiscuous Binding : Recent chemoproteomic studies have revealed that Etomoxir is not specific for CPT1 and can covalently bind to a wide array of proteins involved in fatty acid transport and metabolism throughout the cell.[3][15]

-

Oxidative Stress : In some cell types, such as T cells, Etomoxir can induce severe oxidative stress at commonly used concentrations.[12]

Experimental Protocols

6.1 Measurement of CPT1-Mediated Respiration in Permeabilized Cells

This protocol provides a method to directly assess CPT1 activity by measuring oxygen consumption rates (OCR) in cells where the plasma membrane has been permeabilized, allowing for the direct delivery of substrates to the mitochondria. This example is adapted for use with a Seahorse XF Analyzer.[4][16]

Materials:

-

Seahorse XF Analyzer and consumables (cartridge, plates)

-

Permeabilization Agent: Digitonin or Saponin

-

Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, adjusted to pH 7.2

-

Substrates: Palmitoyl-CoA, L-Carnitine, Malate, ADP

-

Inhibitors: Etomoxir, Oligomycin, FCCP, Rotenone/Antimycin A

Methodology:

-

Cell Culture : Seed adherent cells in a Seahorse XF cell culture plate and allow them to reach the desired confluency.

-

Pre-treatment (Optional) : To measure the effect of Etomoxir, pre-treat cells with the desired concentration of Etomoxir (e.g., 3 µM for specific CPT1 inhibition) for a defined period (e.g., 60 minutes) before the assay.[4][7]

-

Permeabilization :

-

Wash cells with MAS.

-

Add MAS containing a titrated concentration of a permeabilizing agent (e.g., Saponin) and the substrates for CPT1-independent respiration (e.g., malate).

-

Incubate for a short period (5-10 minutes) at 37°C. This permeabilizes the plasma membrane while leaving mitochondrial membranes intact.

-

-

Seahorse XF Assay :

-

Place the cell plate in the Seahorse analyzer.

-

Injection 1 : Inject Palmitoyl-CoA and L-Carnitine to initiate CPT1-dependent respiration. The resulting increase in OCR reflects CPT1 activity.

-

Injection 2 : Inject ADP to stimulate ATP synthesis (State 3 respiration).

-

Injection 3 : Inject Oligomycin to inhibit ATP synthase, revealing proton leak.

-

Injection 4 : Inject FCCP to uncouple the mitochondria and measure maximal respiration.

-

Injection 5 : Inject Rotenone & Antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis : Calculate CPT1-dependent respiration by comparing the OCR before and after the injection of Palmitoyl-CoA and L-Carnitine. Compare rates between control and Etomoxir-treated cells to determine the degree of inhibition.

Conclusion

This compound is the active metabolite responsible for the irreversible covalent inhibition of CPT1, the gatekeeper of mitochondrial long-chain fatty acid oxidation. Its mechanism involves the nucleophilic opening of its oxirane ring by an active site residue on the enzyme. While it is an invaluable tool for studying FAO, its use requires careful consideration of concentration-dependent off-target effects, including CoA sequestration and inhibition of the respiratory chain. For rigorous and reproducible results, it is imperative that researchers validate the on-target efficacy of Etomoxir at the lowest effective concentration within their specific experimental system.

References

- 1. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Etomoxir - Wikipedia [en.wikipedia.org]

- 7. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Effect of this compound on different carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Activation of Etomoxir: A Technical Guide to the Formation of Etomoxiryl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etomoxir, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), has been a cornerstone in the study of fatty acid oxidation. However, its inhibitory action is not direct. Etomoxir is a prodrug that requires intracellular activation to its CoA thioester, Etomoxiryl-CoA, to exert its biological effect. This technical guide provides an in-depth exploration of the biochemical pathway responsible for this conversion, detailing the enzymatic machinery, reaction kinetics, and methodologies for its study. A comprehensive understanding of this activation process is critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting fatty acid metabolism.

The Bioactivation Pathway of Etomoxir

The conversion of Etomoxir to its active form, this compound, is a critical intracellular process catalyzed by the enzyme long-chain acyl-CoA synthetase (ACSL) .[1][2] This enzymatic reaction is analogous to the activation of long-chain fatty acids, where a thioester bond is formed with Coenzyme A (CoA).

The reaction proceeds in a two-step mechanism requiring adenosine (B11128) triphosphate (ATP) and magnesium ions (Mg²⁺) as essential cofactors.[1] In the first step, Etomoxir reacts with ATP to form an Etomoxiryl-adenylate intermediate and pyrophosphate (PPi). Subsequently, the sulfhydryl group of Coenzyme A attacks the acyl-adenylate intermediate, displacing AMP and forming the final product, this compound.

This activation is a prerequisite for the inhibition of CPT1, as Etomoxir itself has no significant affinity for the enzyme.[2][3] The resulting this compound acts as a potent, irreversible inhibitor of CPT1, effectively blocking the entry of long-chain fatty acids into the mitochondria for β-oxidation.[2]

It is also important to note that this compound can be further metabolized by CPT1 to form Etomoxir-carnitine.[1][4] This reaction, while demonstrating the interaction of the active metabolite with its target enzyme, also represents a potential off-target effect and a route of metabolic inactivation.

Quantitative Data

While extensive research has been conducted on the inhibitory effects of Etomoxir on CPT1, specific kinetic parameters for the activation of Etomoxir by long-chain acyl-CoA synthetase are not widely reported in the literature. However, studies on the general activity of ACSL with various fatty acid substrates provide a basis for understanding the enzymatic process. The synthesis of long-chain acyl-CoAs typically follows Michaelis-Menten kinetics.

| Parameter | Value | Substrate | Enzyme Source | Reference |

| IC₅₀ for CPT1 Inhibition | 0.01 – 0.70 µM | This compound | Various | [5] |

| Saturating Substrate Concentration (for fatty acids) | ~12.8 µM | Palmitic acid, Linoleic acid, etc. | Rat liver nuclei |

Experimental Protocols

Enzymatic Synthesis and Quantification of this compound

This protocol describes the in vitro synthesis of this compound using a source of long-chain acyl-CoA synthetase and its subsequent quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Etomoxir

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Source of long-chain acyl-CoA synthetase (e.g., isolated mitochondria, microsomal fraction, or purified enzyme)

-

Acetonitrile (ACN)

-

2-propanol

-

Heptadecanoyl-CoA (internal standard)

-

Ultrapure water

-

LC-MS/MS system with a C8 or C18 reverse-phase column

Procedure:

-

Enzymatic Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.4)

-

10 mM ATP

-

10 mM MgCl₂

-

0.7 mM Coenzyme A

-

Desired concentration of Etomoxir (e.g., 1-100 µM)

-

Source of ACSL (e.g., 50 µg of mitochondrial protein)

-

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding 5 volumes of ice-cold acetonitrile.

-

Add the internal standard (heptadecanoyl-CoA) to each sample.

-

Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Dry the supernatant under a stream of nitrogen.

-

-

Sample Preparation for LC-MS/MS:

-

Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any insoluble debris.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Use a C8 or C18 reverse-phase column.

-

Employ a binary gradient elution with a mobile phase consisting of:

-

Solvent A: 15 mM ammonium hydroxide in water

-

Solvent B: 15 mM ammonium hydroxide in acetonitrile

-

-

Develop a gradient to effectively separate this compound from other components.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Selected Reaction Monitoring (SRM) for quantification. The specific precursor and product ion transitions for this compound will need to be determined empirically but will be based on its molecular weight and fragmentation pattern.

-

-

Conclusion

The conversion of Etomoxir to this compound by long-chain acyl-CoA synthetase is a fundamental step in its mechanism of action. This technical guide has outlined the biochemical pathway, highlighted the need for further quantitative analysis of the enzymatic kinetics, and provided a detailed protocol for the in vitro study of this process. A thorough understanding of this bioactivation is paramount for researchers in the fields of metabolism, pharmacology, and drug development to ensure the robust design and interpretation of studies involving this widely used CPT1 inhibitor. Further investigation into the specific kinetic parameters of ACSL for Etomoxir will provide valuable insights into the efficiency of its activation and its potential for tissue-specific effects.

References

- 1. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Etomoxiryl-CoA in the Inhibition of Carnitine Palmitoyltransferase 1 (CPT1): An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Carnitine Palmitoyltransferase 1 (CPT1) is the rate-limiting enzyme in mitochondrial long-chain fatty acid β-oxidation (FAO), a critical pathway for cellular energy homeostasis. Etomoxir (B15894), a well-characterized inhibitor of CPT1, has been an invaluable pharmacological tool for elucidating the roles of FAO in various physiological and pathological contexts. This technical guide provides a detailed examination of the mechanism by which Etomoxir's active form, Etomoxiryl-CoA, irreversibly inhibits CPT1. We present a consolidation of quantitative inhibitory data, detailed experimental protocols for assessing CPT1 inhibition, and visualizations of the underlying molecular and cellular pathways. This document serves as a comprehensive resource for professionals engaged in metabolic research and therapeutic development targeting fatty acid metabolism.

Introduction: The Central Role of CPT1 in Fatty Acid Oxidation

Mitochondrial fatty acid β-oxidation is a pivotal metabolic process that provides a significant source of ATP, particularly in tissues with high energy demands like the heart, skeletal muscle, and liver.[1][2][3] The entry of long-chain fatty acids into the mitochondrial matrix for oxidation is tightly regulated by the carnitine shuttle. Carnitine Palmitoyltransferase 1 (CPT1), an enzyme embedded in the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines.[4][5] This reaction is the committed step for their subsequent transport into the mitochondria and is a primary site of regulation for the entire FAO pathway.[5][6][7][8] Three isoforms of CPT1 exist with distinct tissue distributions: CPT1A (liver), CPT1B (muscle, heart), and CPT1C (brain).[5]

Etomoxir and the Formation of this compound

Etomoxir is a prodrug that, once inside the cell, is converted to its active form, this compound, by long-chain acyl-CoA synthetases (ACSL).[5][9] This bioactivation is a critical step, as this compound, not Etomoxir itself, is the molecule that directly interacts with and inhibits CPT1.[5][10][11]

Caption: Bioactivation of Etomoxir to this compound.

Mechanism of Irreversible CPT1 Inhibition

This compound acts as a potent, irreversible inhibitor of CPT1.[10][12] Its structure, particularly the oxirane (epoxide) ring, is key to its inhibitory mechanism.[5][9][11] this compound covalently binds to the active site of the CPT1 enzyme.[5][11] This occurs via a nucleophilic attack from a crucial amino acid residue within the CPT1 active site on one of the carbon atoms of the oxirane ring, leading to the ring-opening and the formation of a stable, covalent bond.[5][9][13] This covalent modification permanently inactivates the enzyme, thereby blocking the entry of long-chain fatty acids into the mitochondria.[5]

Caption: Covalent modification and inactivation of CPT1.

Quantitative Data on CPT1 Inhibition by Etomoxir

The inhibitory potency of Etomoxir varies depending on the CPT1 isoform, species, and experimental conditions. It is crucial to note that high concentrations of Etomoxir (>10 µM) can exhibit off-target effects, including inhibition of the electron transport chain and disruption of CoA homeostasis, necessitating careful dose selection in experimental designs.[14][15][16][17][18]

Table 1: Inhibitory Potency (IC₅₀) of Etomoxir on CPT1 Activity

| CPT1 Isoform | Species/Tissue Source | Assay Condition | IC₅₀ | Reference |

| CPT1A | Rat Hepatocytes | Inhibition of fatty acid synthesis | 2 µM | [19] |

| CPT1A | Permeabilized HepG2 cells | Palmitoyl-CoA-driven respiration | ~30 nM | [10] |

| CPT1B | Murine Heart Mitochondria | Acylcarnitine production | 1.4 µM | [5] |

| CPT1A/B | Bone Marrow-Derived Macrophages | Palmitoyl-CoA-driven respiration | ~50 nM | [10] |

Table 2: Kinetic Parameters of CPT1 Inhibition

| Parameter | Enzyme Source | Value | Conditions | Reference |

| Inhibition Type | CPT1 | Irreversible | Covalent modification | [10][12] |

| Active Inhibitor | CPT1 | This compound | Intracellular conversion | [5][10] |

Experimental Protocols

CPT1 Activity Assay in Isolated Mitochondria (Radiometric Method)

This protocol measures the forward reaction of CPT1 by quantifying the formation of radiolabeled palmitoylcarnitine (B157527) from palmitoyl-CoA and radiolabeled L-carnitine.

A. Materials & Reagents

-

Isolated mitochondria (from tissue or cultured cells)

-

Mitochondrial Incubation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2

-

Assay Buffer: 20 mM HEPES, 1 mM EGTA, 220 mM sucrose, 40 mM KCl, 0.1 mM DTNB, 1.3 mg/ml fatty acid-free BSA, pH 7.4

-

Substrates: Palmitoyl-CoA, L-[³H]carnitine

-

Inhibitor: Etomoxir dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution: 1 M HCl (ice-cold)

-

Extraction Solvent: 1-Butanol (B46404)

-

Scintillation cocktail and counter

B. Procedure

-

Mitochondrial Isolation: Isolate mitochondria from fresh tissue or cells using differential centrifugation.[20] Determine protein concentration using a standard method (e.g., BCA assay).

-

Pre-incubation with Inhibitor: In a microcentrifuge tube, pre-incubate mitochondrial protein (e.g., 50 µg) with varying concentrations of Etomoxir or vehicle control for 15-30 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mix containing palmitoyl-CoA (final concentration ~40-50 µM) and L-[³H]carnitine (final concentration ~100-500 µM).

-

Incubation: Incubate the reaction for 5-15 minutes at 37°C. The time should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding ice-cold 1 M HCl.

-

Product Extraction: Add 1-butanol to the tube, vortex vigorously, and centrifuge to separate the phases. The radiolabeled product, [³H]palmitoylcarnitine, will partition into the upper butanol phase.

-

Quantification: Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate CPT1 activity (nmol/min/mg protein) and plot percent inhibition against the logarithm of Etomoxir concentration to determine the IC₅₀ value.

Caption: Workflow for a radiometric CPT1 activity assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound (e.g., Etomoxir) directly binds to its intended target (CPT1) in a physiological, cellular context.[21][22][23] The principle is that ligand binding stabilizes the target protein, increasing its thermal denaturation temperature.[22]

A. Materials & Reagents

-

Intact cells (adherent or suspension)

-

Etomoxir

-

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

-

Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

-

Thermal cycler or heating blocks

-

High-speed centrifuge

-

Reagents for protein quantification (e.g., SDS-PAGE, Western blot)

-

Primary antibody specific for CPT1

-

Secondary antibody (HRP-conjugated) and chemiluminescence substrate

B. Procedure

-

Compound Treatment: Treat intact cells with Etomoxir or vehicle control for a defined period to allow for cellular uptake and target binding.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

-

Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature.

-

Cell Lysis: Lyse the cells by a suitable method (e.g., three rapid freeze-thaw cycles using liquid nitrogen).

-

Separation: Separate the soluble protein fraction (containing stabilized, non-denatured CPT1) from the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Analysis: Collect the supernatant (soluble fraction) and analyze the amount of CPT1 protein at each temperature point using SDS-PAGE and Western blotting.

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble CPT1 against temperature. A rightward shift in the melting curve for Etomoxir-treated cells compared to the vehicle control indicates target engagement.

Cellular Consequences and Affected Signaling Pathways

Inhibition of CPT1 by this compound blocks FAO, leading to significant metabolic reprogramming and downstream signaling effects. The cell shifts its energy production from fatty acids to glucose oxidation.[4][12] This metabolic switch can activate AMP-activated protein kinase (AMPK) due to altered cellular energy status (AMP/ATP ratio). Furthermore, blocking FAO can lead to the accumulation of cytosolic long-chain acyl-CoAs, which can have various cellular effects, including the generation of reactive oxygen species (ROS) and lipotoxicity.[1]

Caption: Key signaling consequences of CPT1 inhibition.

Conclusion and Future Directions

This compound's mechanism as an irreversible, covalent inhibitor of CPT1 has established it as a cornerstone tool in metabolic research. The quantitative data and experimental protocols provided herein offer a practical guide for its application. While off-target effects at high concentrations require careful consideration, its use has been instrumental in demonstrating the therapeutic potential of targeting CPT1 in diseases ranging from heart failure and type 2 diabetes to various cancers.[4][7][8][24] Future research will continue to refine our understanding of CPT1's role in health and disease, driving the development of next-generation, isoform-specific CPT1 inhibitors with improved therapeutic profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Pathophysiology of fatty acid oxidation disorders and resultant phenotypic variability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 9. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 20. PHDs/CPT1B/VDAC1 axis regulates long-chain fatty acid oxidation in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]

- 24. Therapeutic potential of CPT I inhibitors: cardiac gene transcription as a target - PubMed [pubmed.ncbi.nlm.nih.gov]

Etomoxiryl-CoA and the Fatty Acid Oxidation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Etomoxiryl-CoA, a potent inhibitor of the fatty acid oxidation (FAO) pathway. We will delve into its mechanism of action, its utility as a research tool, and the critical considerations regarding its off-target effects. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to aid in the design and interpretation of studies in cellular metabolism and drug development.

Introduction to Fatty Acid Oxidation and its Regulation

Fatty acid oxidation is a crucial catabolic process that breaks down fatty acids to produce acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP. This pathway is particularly vital in tissues with high energy demands, such as the heart and skeletal muscle. The entry of long-chain fatty acids into the mitochondria for β-oxidation is the rate-limiting step of this process and is tightly regulated by the carnitine shuttle system. Carnitine Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane, is the key regulatory enzyme of this shuttle, catalyzing the conversion of long-chain acyl-CoAs to acylcarnitines.

Etomoxir (B15894) and this compound: Mechanism of Action

Etomoxir is a widely used small molecule inhibitor of FAO. It functions as a prodrug that is converted intracellularly to its active form, this compound.[1][2] this compound is a potent and irreversible inhibitor of CPT1.[3] The mechanism of inhibition involves the covalent modification of the CPT1 enzyme by the oxirane ring of this compound, leading to its inactivation.[4] This blockage of CPT1 prevents the transport of long-chain fatty acids into the mitochondrial matrix, thereby inhibiting their subsequent β-oxidation.[5][6]

Signaling Pathway of CPT1 Inhibition by this compound

The following diagram illustrates the conversion of Etomoxir to this compound and its subsequent irreversible inhibition of CPT1, thereby halting the entry of fatty acids into the mitochondrial matrix for oxidation.

Quantitative Data on Etomoxir and this compound

The potency of Etomoxir is cell-type and species-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Potency of Etomoxir and this compound on CPT1

| Compound | Cell/Tissue Type | Parameter | Value | Reference |

| Etomoxir | Permeabilized HepG2 cells | EC50 | 9.2 nM | [7] |

| Etomoxir | Permeabilized A549 cells | EC50 | Nanomolar range | [3] |

| Etomoxir | Permeabilized BMDMs | EC50 | Nanomolar range | [3] |

| (R)-Etomoxir | Rat hepatocytes | IC50 | ~2000 nM | [8] |

| This compound | Rat heart mitochondria | IC50 | Nanomolar concentrations for CPT1 | [9] |

| This compound | Various carnitine acetyltransferases | IC50 | Low micromolar range | [9] |

Table 2: Effects of Etomoxir on Cellular Respiration

| Cell Type | Etomoxir Concentration | Effect on Oxygen Consumption Rate (OCR) | Notes | Reference |

| BT549 | 10 µM | No significant difference from vehicle control | Effectively blocked ~90% of FAO | [5] |

| BT549 | 200 µM | Significantly impaired mitochondrial respiration | Associated with off-target inhibition of Complex I | [5] |

| Human T cells | 5 µM | No effect on OCR in CPT1A-reduced cells | Effects on metabolism reversed by acetate | [10] |

| Human T cells | 10 µM | Diminished OCR in CPT1A-reduced cells | Suggests CPT1A-independent effects | [10] |

Table 3: Off-Target Effects of High-Concentration Etomoxir

| Off-Target Effect | Concentration | Cell/System | Consequence | Reference |

| Inhibition of Complex I | 200 µM | BT549 cells, isolated mitochondria | Impaired mitochondrial respiration | [5][11] |

| Depletion of intracellular free CoA | 200 µM | IL-4-treated BMDMs | Disrupted macrophage polarization | [1][2][3] |

| Inhibition of adenine (B156593) nucleotide translocase | High concentrations | Macrophages | - | [2][3] |

| Severe oxidative stress | > 5 µM | Proliferating T cells | Acute production of ROS | [4][10] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of FAO and the effects of its inhibitors.

CPT1 Activity Assay in Permeabilized Cells

This protocol allows for the direct measurement of CPT1 activity by providing its substrate, palmitoyl-CoA, to permeabilized cells and measuring the resulting oxygen consumption.

Materials:

-

Cells of interest

-

Seahorse XF Cell Culture Microplates

-

Assay medium (e.g., MAS: 220 mM mannitol, 70 mM sucrose, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% fatty acid-free BSA, pH 7.2)

-

Substrates: Palmitoyl-CoA, L-carnitine, Malate (B86768)

-

Permeabilizing agent (e.g., digitonin (B1670571) or saponin)

-

Inhibitors: Etomoxir, FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Pre-treatment with Etomoxir: To allow for the conversion of Etomoxir to this compound, pre-treat the cells with various concentrations of Etomoxir for a specified time (e.g., 60 minutes) before permeabilization.[5]

-

Permeabilization: Replace the culture medium with assay medium containing a permeabilizing agent to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Substrate Addition: Add the CPT1 substrates (palmitoyl-CoA and L-carnitine) along with malate to the assay medium.

-

Seahorse XF Analysis: Place the plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).

-

FCCP Injection: Inject the uncoupler FCCP to measure the maximal CPT1-driven respiration.

-

Inhibitor Injection: Inject Rotenone and Antimycin A to inhibit mitochondrial respiration and determine the non-mitochondrial oxygen consumption.

-

Data Analysis: Calculate CPT1-dependent respiration by subtracting the OCR after rotenone/antimycin A injection from the OCR after substrate addition. Determine the EC50 of Etomoxir by plotting the inhibition of FCCP-stimulated respiration against the Etomoxir concentration.[7]

Seahorse XF Fatty Acid Oxidation Stress Test

This assay measures the ability of intact cells to oxidize exogenous long-chain fatty acids.

Materials:

-

Cells of interest

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Base Medium supplemented with L-carnitine (e.g., 0.5 mM) and low glucose (e.g., 2.5 mM)

-

Seahorse XF Palmitate-BSA FAO Substrate

-

Etomoxir (4 µM final concentration is often recommended for specific CPT1 inhibition)[12]

-

Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.

-

Medium Exchange: One hour before the assay, wash the cells and replace the culture medium with the prepared Seahorse XF assay medium containing L-carnitine and low glucose. Incubate at 37°C in a non-CO2 incubator.

-

Substrate and Inhibitor Addition: Just before starting the assay, add the Palmitate-BSA FAO substrate to the appropriate wells. For inhibitor control wells, add Etomoxir.[13][14]

-

Seahorse XF Analysis:

-

Measure the basal OCR.

-

Inject Oligomycin to inhibit ATP synthase and measure ATP-linked respiration.

-

Inject FCCP to uncouple the mitochondria and measure the maximal respiratory capacity.

-

Inject Rotenone and Antimycin A to shut down mitochondrial respiration.

-

-

Data Analysis: The Seahorse XF software calculates OCR in real-time. The reliance on FAO is determined by the degree to which Etomoxir reduces the OCR, both at baseline and under maximal respiration.[12][15]

Experimental Workflow for Assessing Etomoxir's Effects

The following diagram outlines a typical experimental workflow to characterize the on-target and off-target effects of Etomoxir.

Critical Considerations and Off-Target Effects

While Etomoxir is a valuable tool, interpreting data from its use requires caution, especially at higher concentrations. Numerous studies have highlighted significant off-target effects that can confound results.[3][5]

-

Inhibition of Mitochondrial Complex I: At concentrations around 200 µM, Etomoxir has been shown to inhibit Complex I of the electron transport chain, independent of its effect on CPT1.[5][11] This can lead to a general suppression of mitochondrial respiration that is not specific to FAO.

-

Depletion of Coenzyme A: The conversion of Etomoxir to this compound consumes cellular Coenzyme A (CoA).[1] At high concentrations of Etomoxir, this can lead to a significant depletion of the free CoA pool, impacting numerous other CoA-dependent metabolic pathways.[2][3]

-

Other Off-Target Interactions: Etomoxir has been reported to bind to a wide array of proteins involved in fatty acid metabolism and transport, suggesting its effects may not be limited to CPT1.[16]

Due to these off-target effects, it is crucial to use the lowest effective concentration of Etomoxir and to validate findings with genetic approaches, such as CPT1 knockdown or knockout, to confirm that the observed phenotype is indeed a consequence of FAO inhibition.[17]

Conclusion

This compound is a potent and irreversible inhibitor of CPT1, making it an invaluable tool for studying the role of fatty acid oxidation in various biological contexts. However, researchers and drug development professionals must be acutely aware of its dose-dependent off-target effects, including the inhibition of Complex I and the depletion of cellular CoA. By employing carefully designed experiments, utilizing appropriate concentrations, and corroborating findings with genetic models, the scientific community can continue to leverage Etomoxir to unravel the complexities of cellular metabolism and its implications for health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Etomoxir, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Effect of this compound on different carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

- 12. agilent.com [agilent.com]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Intracellular Synthesis and Activity of Etomoxiryl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etomoxir (B15894), a potent inhibitor of fatty acid oxidation, has been a valuable tool in metabolic research for decades. Its activity is contingent upon its intracellular conversion to the active metabolite, Etomoxiryl-CoA. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, its mechanism of action as a covalent inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), and the downstream metabolic consequences of its formation, including the off-target effect of Coenzyme A (CoA) sequestration. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to serve as a critical resource for researchers in metabolism, drug development, and related fields.

Introduction

Etomoxir is a prodrug that requires intracellular activation to exert its inhibitory effects on mitochondrial fatty acid β-oxidation (FAO). The active form, this compound, is a potent and irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme in FAO.[1] By understanding the intricacies of this compound synthesis and its molecular interactions, researchers can more effectively utilize etomoxir as a research tool and better interpret its physiological effects. This guide delves into the core aspects of this compound metabolism, providing the necessary technical details for its study and application.

Intracellular Synthesis of this compound

The conversion of etomoxir to this compound is a critical activation step mediated by cellular enzymes.

The Role of Acyl-CoA Synthetases

The synthesis of this compound is catalyzed by long-chain acyl-CoA synthetases (ACSLs), the same family of enzymes responsible for activating long-chain fatty acids.[2][3] This enzymatic reaction involves the thioesterification of the carboxylic acid group of etomoxir with Coenzyme A (CoA), a process that requires ATP and magnesium ions (Mg²⁺).[3][4]

The general reaction is as follows:

Etomoxir + CoA + ATP <-> this compound + AMP + PPi

While it is established that ACSLs mediate this conversion, specific kinetic parameters (Km and Vmax) for etomoxir with different ACSL isoforms are not extensively reported in the literature, representing a knowledge gap in the field.

Caption: Intracellular conversion of etomoxir to its active form, this compound.

Mechanism of Action: Inhibition of CPT-1

This compound acts as a potent, irreversible inhibitor of CPT-1, the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for oxidation.

Covalent Modification of CPT-1

This compound functions as a suicide inhibitor of CPT-1. The oxirane ring of this compound is the key reactive moiety that covalently modifies the enzyme, leading to its irreversible inactivation.[2] It is proposed that a nucleophilic residue within the active site of CPT-1 attacks the epoxide, leading to the formation of a stable covalent bond.

Isoform Specificity

Quantitative Data

The following tables summarize the available quantitative data related to the activity of etomoxir and its impact on cellular metabolism.

| Parameter | Cell Type/System | Value | Reference(s) |

| IC50 (Etomoxir) | CPT-1a and CPT-1b | 0.01 – 0.70 µM | [5] |

| EC50 (Etomoxir) | Permeabilized HepG2 cells (FCCP-stimulated, palmitoyl (B13399708) CoA-driven respiration) | 9.2 nM | [4] |

| EC90 (Etomoxir) | Inhibition of alternative macrophage activation | < 3 µM | [5] |

Table 1: Potency of Etomoxir in Inhibiting CPT-1 Activity.

| Condition | Cell Type | Change in Free CoA Levels | Reference(s) |

| 200 µM Etomoxir (20 hr) | IL-4-treated Bone Marrow-Derived Macrophages (BMDMs) | Significant decrease | [5] |

| 200 µM Etomoxir + 500 µM CoA (20 hr) | IL-4-treated BMDMs | Restoration of free CoA levels | [5] |

Table 2: Effect of High-Concentration Etomoxir on Intracellular Free Coenzyme A Levels.

Metabolic Consequences of this compound Synthesis

The intracellular synthesis of this compound has profound effects on cellular metabolism, extending beyond the direct inhibition of FAO.

Inhibition of Fatty Acid Oxidation

The primary and intended consequence of this compound formation is the potent and irreversible inhibition of CPT-1, leading to a blockage of long-chain fatty acid entry into the mitochondria and a subsequent shutdown of β-oxidation.

Sequestration of Coenzyme A

At high concentrations, the enzymatic conversion of etomoxir to this compound can lead to a significant depletion of the intracellular pool of free Coenzyme A (CoA).[2][5] This occurs because the synthesis of this compound consumes CoA, effectively sequestering it in an inactive form. This depletion of free CoA can have widespread off-target effects, impacting numerous CoA-dependent metabolic pathways, including the Krebs cycle, amino acid metabolism, and the synthesis of acetyl-CoA for histone acetylation.[2] Studies have shown that a high concentration of etomoxir (200 µM) can significantly drop intracellular free CoA levels in macrophages, and this effect can be rescued by supplementing the media with exogenous CoA.[5]

Caption: Dual impact of this compound on CPT-1 inhibition and CoA sequestration.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound synthesis and its effects.

Measurement of CPT-1-Mediated Respiration in Permeabilized Cells

This protocol is adapted from Divakaruni et al. (2018) and is designed for use with a Seahorse XF Analyzer to assess CPT-1 activity by measuring oxygen consumption in cells with permeabilized plasma membranes.

Materials:

-

Seahorse XF96 or XFe96 Analyzer

-

Seahorse XF Cell Culture Microplates

-

Cell culture medium

-

Substrates: Palmitoyl-CoA, L-Carnitine, Malate, ADP

-

Inhibitors: Etomoxir, Oligomycin, FCCP, Rotenone, Antimycin A

-

Permeabilization agent (e.g., saponin (B1150181) or digitonin)

-

Assay medium (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, pH 7.2)

Procedure:

-

Cell Culture: Plate cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

-

Pre-treatment with Etomoxir: To allow for the intracellular conversion to this compound, pre-treat the cells with various concentrations of etomoxir for a specified period (e.g., 1-4 hours) before the assay.

-

Permeabilization: Immediately before the assay, replace the culture medium with assay medium containing the permeabilizing agent. Incubate for a short period (e.g., 5-10 minutes) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Seahorse Assay:

-

Load the Seahorse XF cartridge with the desired substrates and inhibitors.

-

Initiate the Seahorse protocol. A typical injection strategy would be:

-

Port A: Palmitoyl-CoA + L-Carnitine + Malate + ADP (to initiate CPT-1 dependent respiration)

-

Port B: Oligomycin (to inhibit ATP synthase and measure proton leak)

-

Port C: FCCP (to uncouple respiration and measure maximal electron transport chain capacity)

-

Port D: Rotenone + Antimycin A (to inhibit Complex I and III and measure non-mitochondrial oxygen consumption)

-

-

-

Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine the effect of etomoxir on CPT-1-mediated respiration.

Caption: Experimental workflow for assessing CPT-1 activity in permeabilized cells.

Measurement of Intracellular Coenzyme A Levels

This protocol provides a general framework for the quantification of intracellular free CoA using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell culture supplies

-

Phosphate-buffered saline (PBS)

-

Extraction buffer (e.g., perchloric acid or methanol-based)

-

Derivatizing agent (e.g., monobromobimane (B13751) for fluorescence detection)

-

HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)

-

CoA standards

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with etomoxir at various concentrations and for different durations.

-

Cell Harvesting and Extraction:

-

Wash cells with ice-cold PBS.

-

Add ice-cold extraction buffer to the cells and scrape them.

-

Homogenize or sonicate the cell suspension to ensure complete lysis.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Derivatization (for fluorescence detection):

-

Adjust the pH of the extract to be slightly alkaline.

-

Add the derivatizing agent (e.g., monobromobimane) and incubate in the dark.

-

Stop the reaction by adding an acid.

-

-

HPLC Analysis:

-

Inject the derivatized or underivatized sample onto the HPLC system.

-

Separate the metabolites using an appropriate gradient.

-

Detect and quantify the CoA peak based on the retention time and signal intensity compared to a standard curve.

-

-

Data Normalization: Normalize the CoA amount to the total protein content or cell number of the sample.

Conclusion

The intracellular synthesis of this compound is a prerequisite for the potent inhibition of fatty acid oxidation by etomoxir. This process, catalyzed by acyl-CoA synthetases, not only leads to the irreversible inactivation of CPT-1 but can also have significant off-target effects through the sequestration of the cellular Coenzyme A pool. A thorough understanding of these mechanisms is essential for the accurate interpretation of experimental results obtained using etomoxir and for the development of more specific metabolic inhibitors. This technical guide provides a foundational resource for researchers to delve into the complexities of this compound metabolism and its profound impact on cellular physiology.

References

- 1. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Etomoxiryl-CoA and Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etomoxir (B15894) is a widely utilized small-molecule inhibitor for studying mitochondrial fatty acid β-oxidation (FAO). It functions as a prodrug, converted intracellularly to its active form, etomoxiryl-CoA. This guide provides an in-depth analysis of this compound's mechanism of action, its profound effects on mitochondrial metabolism, and the experimental methodologies used to characterize its activity. It details the irreversible inhibition of Carnitine Palmitoyltransferase 1 (CPT1), the subsequent metabolic shift from fatty acid oxidation to glucose and glutamine utilization, and the critical off-target effects observed at higher concentrations. This document serves as a technical resource, compiling quantitative data, experimental workflows, and a mechanistic overview to aid in the design and interpretation of studies involving this potent metabolic inhibitor.

Mechanism of Action: Irreversible CPT1 Inhibition

Etomoxir itself is inactive. Upon entering the cell, it is converted by acyl-CoA synthetases to its active form, this compound.[1][2] This active metabolite is the primary agent responsible for the inhibition of mitochondrial fatty acid oxidation.

The canonical target of this compound is Carnitine Palmitoyltransferase 1 (CPT1) , an enzyme located on the outer mitochondrial membrane.[3][4] CPT1 is the rate-limiting enzyme in long-chain fatty acid oxidation, responsible for converting long-chain fatty acyl-CoAs into acylcarnitines, which are then transported into the mitochondrial matrix for β-oxidation.[2]

This compound acts as an irreversible inhibitor of CPT1.[1][3][5] Its structure, particularly the oxirane ring, allows it to form a covalent bond with the enzyme, permanently inactivating it.[2][6] This covalent modification prevents the binding of the natural substrate, long-chain fatty acyl-CoAs, thereby blocking their entry into the mitochondria and halting β-oxidation.[4]

Quantitative Effects on CPT1 and Fatty Acid Oxidation

The potency of this compound is significant, with inhibitory concentrations (IC50) often in the nanomolar to low micromolar range, though this can vary between CPT1 isoforms, species, and cell types.[1][2][7]

| Parameter | Species / System | Value | Reference(s) |

| IC50 (CPT1 Inhibition) | Rat Hepatocytes (CPT1A) | ~2.0 µM | [7] |

| IC50 (CPT1 Inhibition) | Murine Heart Mitochondria | 1.4 µM | [2] |

| EC50 (Respiration) | Permeabilized HepG2 Cells | 9.2 nM | [8] |

| FAO Inhibition | BT549 Cancer Cells (10 µM) | >80% | [9][10] |

| FAO Inhibition | MCF-7 Cancer Cells (~5 µM) | ~76% | [11] |

| FAO Inhibition | T47D Cancer Cells (5-12.5 µM) | ~66% | [11] |

Table 1: Quantitative inhibition data for Etomoxir on CPT1 and Fatty Acid Oxidation (FAO). Values represent the concentration required for 50% inhibition (IC50/EC50) or the observed percentage of FAO inhibition at a given concentration.

Metabolic Consequences of CPT1 Inhibition

By blocking FAO, this compound induces a significant shift in cellular energy metabolism, forcing cells to rely on alternative fuel sources.

-

Inhibition of FAO: The primary effect is the dramatic reduction in the cell's ability to oxidize long-chain fatty acids for energy.[4] This leads to a decrease in FAO-derived acetyl-CoA, FADH₂, and NADH.

-

Metabolic Switch: To compensate for the energy deficit, cells upregulate the metabolism of other substrates, primarily glucose and glutamine.[3][4] This is often referred to as a metabolic switch from fatty acid to glucose oxidation.[3]

-

Impact on Cellular Respiration: The overall effect on mitochondrial respiration, measured as the Oxygen Consumption Rate (OCR), is complex. At low, CPT1-specific concentrations, the impact on basal respiration may be minimal if the cell can successfully compensate with other fuels.[9] However, at higher concentrations, significant off-target effects lead to a marked decrease in mitochondrial function.[9][12]

Off-Target Effects and Concentration Considerations

A critical aspect of using etomoxir is the distinction between on-target CPT1 inhibition and off-target effects, which become prominent at higher concentrations.

-

Low Concentrations (< 5-10 µM): In many cell types, concentrations below 10 µM are sufficient to achieve maximal or near-maximal inhibition of CPT1 and FAO without significantly affecting overall cell proliferation or viability.[9][11][13]

-

High Concentrations (> 20 µM): Concentrations commonly used in past literature (e.g., 100-200 µM) are now known to cause significant off-target effects.[1][9] These include:

-

Complex I Inhibition: Direct inhibition of Complex I of the electron transport chain, leading to impaired mitochondrial respiration.[9][12]

-

CoA Sequestration: The conversion of the prodrug etomoxir to this compound consumes and depletes the intracellular pool of free Coenzyme A, disrupting numerous CoA-dependent metabolic processes.[1][14]

-

Oxidative Stress: High doses can induce the acute production of reactive oxygen species (ROS), leading to severe oxidative stress.[15][16]

-

Other Targets: Etomoxir and its metabolites have been shown to inhibit other enzymes, including adenine (B156593) nucleotide translocase (ANT) and phospholipases A2.[1][17]

-

| Concentration | Primary Effect | Secondary/Off-Target Effects | Reference(s) |

| < 10 µM | Specific, irreversible inhibition of CPT1; >80-90% reduction in FAO. | Minimal impact on overall respiration or cell proliferation. | [9][13] |

| > 20 µM | CPT1 inhibition. | Inhibition of respiratory Complex I; depletion of free CoA pool; induction of severe oxidative stress; inhibition of ANT. | [1][9][15] |

Table 2: Concentration-dependent effects of Etomoxir on mitochondrial metabolism and cellular health.

Methodological Overview: Key Experimental Protocols

Assessing the impact of this compound on mitochondrial metabolism typically involves respirometry assays, often using plate-based technologies like the Seahorse XF Analyzer.

Measuring CPT1-Mediated Respiration in Permeabilized Cells

This protocol allows for the direct measurement of CPT1 activity by providing its specific substrates to cells whose plasma membranes have been selectively permeabilized, making the mitochondria accessible.[18][19][20]

Principle: The plasma membrane is permeabilized with an agent like digitonin, leaving mitochondrial membranes intact. Substrates for CPT1 (e.g., palmitoyl-CoA and carnitine) are added directly to the assay medium. The resulting oxygen consumption is a direct measure of the FAO pathway, starting from CPT1. This allows for precise determination of etomoxir's potency (EC50) and specificity.[8][19]

Brief Protocol Outline:

-

Cell Plating: Seed cells in a Seahorse XF plate and allow them to adhere.[18]

-

Permeabilization: Replace culture medium with a mitochondrial assay buffer (e.g., MAS) containing a permeabilizing agent and respiratory substrates (e.g., palmitoyl-CoA, carnitine, and malate).[1][19]

-

Etomoxir Treatment: Include varying concentrations of etomoxir in the assay medium to generate a dose-response curve.[8]

-

Respirometry: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. FCCP, an uncoupler, is often used to elicit maximal respiration.[8][21]

-

Specificity Control: In parallel wells, measure respiration using substrates that bypass CPT1 (e.g., palmitoylcarnitine, pyruvate (B1213749), or succinate) to confirm that etomoxir's effects are specific to CPT1 at the tested concentration.[1][18]

Seahorse XF Mito Fuel Flex Test

This assay determines how cells utilize different mitochondrial fuels—long-chain fatty acids, glucose (pyruvate), and glutamine—to meet their energy demands under basal conditions.[22][23][24]

Principle: The assay uses a sequential injection of three specific pathway inhibitors to measure the cell's dependency on and flexibility in using each fuel source. The OCR is measured before and after the injection of each inhibitor.

-

Etomoxir: Inhibits CPT1 to block long-chain FAO.[22]

-

UK5099: Inhibits the mitochondrial pyruvate carrier (MPC) to block glucose oxidation.[22]

-

BPTES: Inhibits glutaminase (B10826351) (GLS1) to block glutamine oxidation.[22]

By measuring the drop in OCR after adding an inhibitor, one can quantify the cell's dependency on that specific fuel pathway.

Conclusion and Recommendations

This compound is a potent and irreversible inhibitor of CPT1, making it an invaluable tool for studying the role of fatty acid oxidation in cellular metabolism. However, its utility is critically dependent on using appropriate concentrations.

-

For Specific CPT1 Inhibition: Researchers should use the lowest effective concentration, typically in the range of 0.5 µM to 10 µM, which should be empirically determined for the specific cell type and experimental conditions.[11][15]

-

Data Interpretation: When using concentrations above 10 µM, potential off-target effects, including Complex I inhibition and CoA depletion, must be considered and controlled for.[9][25] Data from studies using high concentrations of etomoxir should be interpreted with caution, as the observed phenotypes may not be solely due to the inhibition of FAO.[1][15]

-

Validation: Genetic approaches, such as siRNA or CRISPR-mediated knockdown/knockout of CPT1, are recommended to validate findings from pharmacological inhibition studies with etomoxir.[3][15]

By adhering to these guidelines, researchers can effectively leverage this compound to dissect the intricate role of mitochondrial fatty acid metabolism in health and disease.

References

- 1. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Item - Mitochondrial respiration and nutrient utilization do not show a dose response to etomoxir because 200 μM etomoxir (EX) has an off-target effect on respiratory complex I. - figshare - Figshare [figshare.com]

- 13. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. The CPT1a inhibitor, etomoxir induces severe oxidative stress at commonly used concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. agilent.com [agilent.com]

- 23. agilent.com [agilent.com]

- 24. agilent.com [agilent.com]

- 25. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cellular Generation and Use of Etomoxiryl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etomoxir (B15894) is a widely used small molecule for studying cellular metabolism, specifically fatty acid oxidation (FAO). It is crucial to understand that Etomoxir is a prodrug; upon entering the cell, it is converted by cellular acyl-CoA synthetases into its active metabolite, Etomoxiryl-CoA.[1][2] This active form, this compound, is an irreversible inhibitor of Carnitine Palmitoyltransferase I (CPT-I), the rate-limiting enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[1][3][4]

The cellular effects of Etomoxir are highly dependent on the concentration used. At low micromolar concentrations, Etomoxir specifically inhibits CPT-I, leading to a reduction in FAO.[5][6] However, at high concentrations (typically above 100 µM), significant off-target effects occur, most notably the sequestration and depletion of the intracellular pool of free Coenzyme A (CoA) due to its consumption during the conversion to this compound.[3][7][8] This can lead to broad metabolic disruption independent of CPT-I inhibition. Therefore, careful consideration of experimental goals and appropriate concentration selection are paramount for accurate data interpretation.

Mechanism of Action and Concentration-Dependent Effects

Etomoxir enters the cell and is esterified to this compound. At low concentrations, this primarily leads to the targeted inhibition of CPT-I. At high concentrations, the substantial conversion consumes a significant portion of the cellular Coenzyme A pool, leading to off-target effects.

Caption: Cellular conversion of Etomoxir and its concentration-dependent effects.

Quantitative Data Summary

The selection of an appropriate Etomoxir concentration is critical. The following table summarizes concentrations used in various studies to achieve specific CPT-I inhibition versus those known to cause significant off-target effects.

| Parameter | Concentration | Cell Type / System | Observed Effect | Reference |

| IC₅₀ / EC₅₀ | 0.01 - 0.70 µM | General (CPT-1a/b) | 50% inhibition of CPT-1 activity. | [3] |

| 9.2 nM (EC₅₀) | Permeabilized HepG2 cells | 50% inhibition of FCCP-stimulated, palmitoyl (B13399708) CoA-driven respiration. | [9] | |

| 1.4 µM (IC₅₀) | Intact murine heart mitochondria | 50% inhibition of fatty acid to acylcarnitine conversion. | [1] | |

| Specific FAO Inhibition | 0.5 µM | MCF-7 & T47D cells | Significant decrease in FAO rates. | [5][6] |

| 3 µM | Bone marrow-derived macrophages | On-target concentration with saturable effect on respiration. | [3] | |

| 5 - 12.5 µM | MCF-7 & T47D cells | Maximal inhibition of FAO (66-76%). | [5][6] | |

| 10 µM | BT549 cancer cells | >80% decrease in acylcarnitine species; ~90% reduction in FAO. | [10][11] | |

| Off-Target Effects | > 100 µM | General | Disruption of CoA homeostasis. | [8] |

| 200 µM | Bone marrow-derived macrophages | Significant depletion of intracellular free CoA; inhibition of adenine (B156593) nucleotide translocase. | [3] | |

| 200 µM | BT549 cancer cells | Inhibition of respiratory Complex I; altered nutrient utilization unrelated to FAO. | [10][11] |

Experimental Protocols

Protocol 1: General Protocol for Cellular Treatment with Etomoxir

This protocol provides a general workflow for treating cultured cells with Etomoxir to generate intracellular this compound and inhibit CPT-I.

Materials:

-

Etomoxir (R)-(+)-Etomoxir)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Adherent or suspension cells

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of Etomoxir (e.g., 10-100 mM) in anhydrous DMSO.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

Working Concentration:

-

Determine the desired final working concentration based on the experimental goal (refer to the Quantitative Data Summary table). For specific CPT-I inhibition, a range of 1-10 µM is recommended as a starting point.

-

On the day of the experiment, thaw an aliquot of the stock solution and dilute it in complete cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent toxicity.

-

-

Cell Treatment:

-

Plate cells at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.

-

Allow cells to adhere and stabilize overnight (for adherent cells).

-

Remove the existing medium and replace it with the Etomoxir-containing medium. Include a vehicle control group treated with the same final concentration of DMSO.

-

-

Incubation:

-

Incubate the cells for a period sufficient to allow for the conversion of Etomoxir to this compound and subsequent CPT-I inhibition. Incubation times can range from 1 hour to 48 hours, depending on the assay and cell type.[10][11][12] A pre-treatment of at least 1 hour is common before metabolic measurements.[10][11]

-

-

Downstream Analysis:

-

After incubation, harvest the cells for the intended downstream analysis (e.g., respirometry, metabolomics, gene expression analysis).

-

Protocol 2: Validation of CPT-I Inhibition via Respirometry in Intact Cells

This protocol uses an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to confirm that the generated this compound is effectively inhibiting FAO.

Materials:

-

Seahorse XF Analyzer and associated consumables (culture plates, cartridges)

-

Cells treated with Etomoxir or vehicle control (from Protocol 1)

-

Seahorse XF Base Medium

-

Substrates: Glucose, Glutamine, Sodium Pyruvate

-

Fatty Acid Substrate: Palmitate-BSA conjugate or other long-chain fatty acid

-

Mitochondrial Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.

-

Etomoxir Pre-treatment: One hour prior to the assay, replace the culture medium with assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate) containing the desired concentration of Etomoxir or a vehicle control. Incubate the plate in a CO₂-free incubator at 37°C for 1 hour.[10][11]

-

Assay Setup: During the pre-treatment, hydrate (B1144303) the sensor cartridge and load it with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.

-

Measurement: Place the cell culture plate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol. The analyzer will measure the Oxygen Consumption Rate (OCR) at baseline and after the sequential injection of the inhibitors.

-

Data Analysis: Analyze the OCR data. In cells where FAO is a significant source of energy, treatment with Etomoxir (and thus the generation of this compound) should lead to a decrease in basal and maximal respiration compared to the vehicle control.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for studying the effects of Etomoxir.

References

- 1. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

- 12. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Determining the Effective Concentration of Etomoxiryl-CoA in vitro

Introduction

Etomoxir is a widely utilized small molecule inhibitor in metabolic research, primarily targeting the pathway of mitochondrial long-chain fatty acid β-oxidation (FAO). It is crucial for researchers to understand that Etomoxir itself is a pro-drug. Upon entering the cell, it is converted by cellular acyl-CoA synthetases into its active form, Etomoxiryl-CoA.[1][2] This active metabolite is a potent, irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that facilitates the rate-limiting step of FAO: the transport of long-chain fatty acids into the mitochondrial matrix.[1][3]

Mechanism of Action

This compound contains an oxirane ring that covalently modifies CPT1, leading to its irreversible inhibition.[1][2] CPT1 is located on the outer mitochondrial membrane and exists in three isoforms: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[1] By inhibiting CPT1, this compound effectively blocks the entry of long-chain fatty acyl-CoAs into the mitochondria, thus halting their oxidation for energy production.[1] This forces a metabolic shift towards glucose oxidation.[1]

Determining the Effective Concentration

The effective concentration of this compound for inhibiting CPT1 is in the nanomolar range.[4][5] However, the concentration of the pro-drug Etomoxir required to achieve this effect in cell culture is typically in the low micromolar range. It is critical to use the lowest effective concentration to ensure specific inhibition of CPT1, as high concentrations of Etomoxir are associated with significant off-target effects.[4][6]